Home > Products > Building Blocks P15970 > (3-Bromo-4-fluorophenyl)methanamine
(3-Bromo-4-fluorophenyl)methanamine - 388072-39-7

(3-Bromo-4-fluorophenyl)methanamine

Catalog Number: EVT-377101
CAS Number: 388072-39-7
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound features two aromatic rings, 3-bromo-4-fluorophenyl and 3,4-dimethoxyphenyl, connected by a C=C—C(=O)—C enone bridge. [] Crystal structure analysis reveals the formation of (14) graph-set motif rings via C—H⋯O hydrogen bonds. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel 1,4-dihydropyridine ATP-sensitive potassium (KATP) channel opener. [, ] It exhibits efficacy in suppressing urinary bladder contractions in vitro and in vivo. [, , ] Studies demonstrate its ability to activate KATP channels in bladder smooth muscle cells and inhibit spontaneous phasic activity of pig bladder strips. [] A-278637 shows superior bladder selectivity compared to other KATP channel openers, making it a potential therapeutic agent for overactive bladder. [, , ]

(2E)-1-(2-Bromo-4,5-Dimethoxyphenyl)-3-(3-Bromo-4-Fluorophenyl)Prop-2-en-1-one

  • Compound Description: This organic compound, synthesized using the Claisen-Schmidth condensation method, displays nonlinear optical (NLO) properties. [] Crystallographic studies reveal a monoclinic crystal system with the space group P21/n. [] UV-Visible analysis indicates transparency throughout the visible region and absorption in the UV range. []

9-(3-bromo-4-fluorophenyl)-5,9-dihydro-3H,4H-2,6-dioxa-4-azacyclopenta[b]naphthalene-1,8-dione

  • Compound Description: This compound serves as a dihydropyridine (DHP) KATP channel opener. [] Structure-activity relationship studies have explored modifications to this molecule, including substitutions on the DHP core, alterations in absolute stereochemistry, and variations in aromatic substitution, to evaluate their impact on KATP channel activity. []

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This compound demonstrates a structure where the dihedral angle between the aromatic rings is 23.75 (12)°. [] Furthermore, the dihedral angle between the prop-2-en-1-one fragment and the fluorobenzene ring is 20.9 (2)°. [] Crystal analysis reveals the presence of only van der Waals interactions within the crystal lattice. []

3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This novel adamantan-based compound exhibits a crystal structure characterized by organic chains. [] These chains are formed and stabilized by a combination of intermolecular interactions, including C—H⋯π, N—H⋯S, and C—H⋯S interactions. []

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

  • Compound Description: HEC72702 functions as a potent inhibitor of the hepatitis B virus (HBV) capsid assembly. [] Developed based on the preclinical and clinical data of GLS4, HEC72702 shows promising anti-HBV activity while exhibiting reduced hERG activity, decreased CYP enzyme induction, and improved pharmacokinetic properties compared to its predecessor. []

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

  • Compound Description: CPAM, a small catecholic amide with halogen moieties, exhibits potential as an anti-diabetic compound. [] Studies indicate that CPAM can significantly reduce blood sugar levels in streptozotocin-induced diabetic rats. [] Moreover, CPAM demonstrates antibacterial activity against various bacterial strains, including Mycobacterium smegmatis, Pseudomonas aeruginosa, Staphylococcus aureus, and clinically drug-resistant S. aureus (MRSA). []

2,3‐Dibromo‐1‐(3‐bromo‐2‐thienyl)‐3‐(4‐fluorophenyl)propan‐1‐one

  • Compound Description: This chalcone derivative exhibits typical geometric parameters. [] Notably, the bromine substituents positioned at the central C-C single bond adopt a trans configuration relative to each other. []

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This compound, specifically its fumarate salt, and its various crystalline forms are investigated for their potential in treating gastrointestinal disorders. []

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase. [] Structurally, the cyclohexane ring adopts a chair conformation, with the spiro-C and methoxy-bearing C atoms deviating from the mean plane formed by the other four C atoms of the spiro-C6 ring. []

2-Aryl-3-N-Propanoyl-5-(2-Bromo-4-Fluorophenyl)1,3,4-Oxadiazoline Derivatives

  • Compound Description: This series of compounds, synthesized through the condensation of 2-bromo-4-fluorobenzoyl hydrazine with aromatic aldehydes followed by cyclization, shows promising antibacterial activities. []

4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline

  • Compound Description: Characterized by X-ray diffraction, this compound crystallizes in the monoclinic system with the space group P21/c. [] Structurally, the pyrazoline ring adopts an envelope conformation. []

trans-Dichlorodi((4-fluorophenyl)-methanamine)palladium(II)

  • Compound Description: This palladium complex utilizes fluorinated benzylamines as ligands. [] It holds potential for application in the Suzuki–Miyaura cross-coupling reaction, a versatile tool in organic synthesis for forming carbon-carbon bonds. []

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran

  • Compound Description: Crystallographic analysis of this compound reveals that the 4-fluorophenyl ring is slightly twisted relative to the benzofuran plane. [] The crystal structure is stabilized by weak C—H⋯O hydrogen bonds, forming supramolecular chains. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran

  • Compound Description: In this compound, the 4-fluorophenyl ring is not coplanar with the benzofuran system, exhibiting a dihedral angle of 5.94 (5)° between them. [] The crystal structure reveals aromatic π–π interactions between the benzene ring and the 4-fluorophenyl ring of adjacent molecules, along with a Br⋯O halogen bond contributing to its stability. []

Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate

  • Compound Description: This benzofuran derivative, along with its methyl derivative, has demonstrated potential anticancer activity against the HCT 116 cell line. [] The synthesis of this compound involves a four-step process starting from readily available materials. []

5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran

  • Compound Description: Structural analysis of this compound reveals that the 4-fluorophenyl ring is nearly coplanar with the benzofuran fragment. [] The crystal packing is stabilized by weak C—H⋯O hydrogen bonds and slipped π–π interactions between adjacent molecules. []

5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran

  • Compound Description: This compound shows a slight twist of the 4-fluorophenyl ring relative to the benzofuran plane. [] A notable feature of the crystal structure is the presence of a Br⋯O halogen-bonding interaction, contributing to its stability. []

5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran

  • Compound Description: This compound exhibits a non-coplanar orientation of the 4-fluorophenyl ring relative to the benzofuran plane. [] Its crystal structure is stabilized by non-classical intermolecular C—H⋯O hydrogen bonds and a Br⋯O halogen bond. []

5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

  • Compound Description: In this compound, the 4-fluorophenyl ring is not coplanar with the benzofuran fragment. [] The crystal structure is characterized by intermolecular C—H⋯O hydrogen bonds and a Br⋯O halogen interaction, contributing to its stability. []

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

  • Compound Description: ICI 176334 acts as a nonsteroidal antiandrogen. [] Resolution of its enantiomers and determination of the absolute configuration of the active enantiomer were achieved through the chromatographic separation of the diastereomeric (R)-camphanyl esters of its precursor thioether. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: In this compound, the fluoro-substituted benzene ring exhibits disorder in the crystal structure. [] The pyrazole ring adopts a nearly planar conformation. [] The crystal packing is characterized by C—H⋯π interactions, leading to the formation of molecular layers. []

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate derivative

  • Compound Description: This series of compounds is synthesized through a multi-step process involving the reaction of ethyl N-substituted 2-oxoindolin-3-ylideneamino)methylformimidate with N-methylcyclohexanamine under acidic conditions. [] The compounds are characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []

(1Z)-1-[(2E)-3-(4-Bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(2,4-dinitrophenyl)hydrazine

  • Compound Description: In this molecule, the nitro groups are not coplanar with the benzene ring to which they are attached. [] The crystal packing is characterized by weak C—H⋯O hydrogen bonds, forming inversion dimers, and π–π stacking interactions. []

2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane ([18F]F2PhEP)

  • Compound Description: [18F]F2PhEP serves as a potent radioligand for imaging nicotinic acetylcholine receptors (nAChRs) using positron emission tomography (PET). [] Its design is based on epibatidine, a potent nAChR agonist. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Compound Description: This compound acts as a key intermediate in synthesizing various biologically active compounds. [] Its synthesis involves a multi-step procedure starting from pyridin-4-ol, with the structure confirmed through 1H NMR and mass spectrometry. []

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a designed “biased agonist” of serotonin 5-HT1A receptors, exhibiting a preference for stimulating ERK1/2 phosphorylation. [] It demonstrates high affinity for 5-HT1A receptors and favorable drug-like properties. [] Preclinical studies highlight its potential as a promising antidepressant drug candidate. []
  • Compound Description: These derivatives, synthesized through the cyclization of thiosemicarbazones, demonstrated potent antibacterial activity against Escherichia coli and Klebsiella pneumonia. [] They were found to downregulate specific bacterial genes, highlighting their potential as novel antibiotic candidates. []
  • Compound Description: These compounds, designed and synthesized as potential insecticides, exhibited excellent insecticidal activities against various pests like Plutella xylostella and Spodoptera frugiperda. [] Some compounds showed comparable or even faster control efficacy than the commercial insecticide broflanilide. []
  • Compound Description: This series of compounds, incorporating bromine and iodine at various positions, was evaluated for its potential as antidiabetic and anticancer agents. [] Some derivatives showed dual inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion. [] Additionally, moderate cytotoxicity was observed against breast and lung cancer cell lines. []

2-Imino-1,3-thiazolines Featuring Highly Fluorinated Fragments

  • Compound Description: Synthesized via a simple cyclization reaction, these 2-imino-1,3-thiazolines, incorporating highly fluorinated fragments, showed significant α-glucosidase inhibitory activity. [] Computational analysis supported the experimental findings, suggesting their potential as antidiabetic agents. []
  • Compound Description: These five pyridine-derived compounds were computationally investigated for their electronic, spectroscopic, and optical properties using density functional theory (DFT) calculations. [] The study revealed their potential applications in optoelectronics due to their suitable electronic and optical characteristics, including direct band gaps and favorable reflectivity properties. []

2-[2-[2-(5-Bromo-2-methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764)

  • Compound Description: ML00253764 is a small molecule antagonist of the melanocortin 4 receptor (MC4R). [] This compound demonstrated the ability to reduce tumor-induced weight loss in a mouse model when administered peripherally, suggesting its potential therapeutic application in managing cachexia. []

2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

  • Compound Description: This compound and its congeners, designed based on the isoquinoline-1,3-dione framework, were found to be potent aldose reductase inhibitors (ARIs). [] They exhibited efficacy in both in vitro and in vivo models of diabetic complications, showing potential as therapeutic agents for treating diabetic neuropathy and nephropathy. []

[4-F-18]-1-Bromo-4-fluorobenzene

  • Compound Description: [4-F-18]-1-Bromo-4-fluorobenzene is a crucial synthon used in introducing a [4-F-18]fluorophenyl structure into molecules for PET imaging. [] Its synthesis involves a two-step reaction starting from [F-18]fluoride. []
  • Compound Description: This study explored (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol and its transition metal complexes. [] The complexes displayed cytotoxic activity against human breast cancer (MCF-7) and chronic myelogenous leukemia (K-562) cell lines. [] Furthermore, some complexes exhibited antibacterial and antifungal activities. []

1-[N-(4-Fluorophenyl)]naphthaldimine

  • Compound Description: This Schiff base compound forms an intramolecular hydrogen bond between the N and O atoms. [] It exhibits photochromic and thermochromic characteristics, making it potentially valuable in applications like radiation intensity control and display systems. []

1-(4-Bromo-2-fluoro­phen­yl)-3-trifluoro­methyl-1H-pyrazol-5-yl benzene­sulfonate

  • Compound Description: This compound's molecular structure is characterized by an intramolecular C—H⋯O hydrogen bond. [] Furthermore, the crystal structure reveals the formation of supramolecular layers facilitated by intermolecular C—H⋯F hydrogen bonds. [] A notable feature is the disorder observed in the CF3 group. []

4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

  • Compound Description: This series of derivatives was synthesized through a semi-Hantzsch cyclization reaction involving thiosemicarbazones and a brominated ketone. [] The compounds displayed potent antioxidant activity, as evidenced by their ability to scavenge DPPH and ABTS radicals. [] While they exhibited moderate to low antibacterial activity against some bacterial strains, they did not inhibit Aeromonas hydrophila. []
Overview

(3-Bromo-4-fluorophenyl)methanamine is an organic compound classified under the category of amines, specifically as a substituted phenylmethanamine. It contains a bromine and a fluorine substituent on the aromatic ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Source

This compound can be synthesized through various organic reactions, including halogenation and amination processes. The availability of starting materials such as 4-fluorobenzaldehyde and brominating agents allows for the production of (3-bromo-4-fluorophenyl)methanamine in laboratory settings.

Classification
  • IUPAC Name: 1-(3-bromo-4-fluorophenyl)methanamine
  • Molecular Formula: C7H8BrFN
  • Molecular Weight: 240.50 g/mol
  • CAS Number: 388072-39-7
Synthesis Analysis

The synthesis of (3-bromo-4-fluorophenyl)methanamine can be achieved through several methods:

  1. Bromination of 4-Fluorobenzylamine:
    • 4-Fluorobenzylamine is treated with brominating agents such as N-bromosuccinimide in a suitable solvent. The reaction typically involves heating under reflux conditions to facilitate the substitution reaction, yielding (3-bromo-4-fluorobenzyl)amine, which can then be converted to (3-bromo-4-fluorophenyl)methanamine through further reactions .
  2. Amidation Reaction:
    • An alternative method involves the amidation of 3-bromo-4-fluorobenzaldehyde with ammonia or amine derivatives under acidic conditions, leading to the formation of the desired amine compound .

Technical Details

The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, using dichloromethane as a solvent can enhance solubility and reaction rates.

Molecular Structure Analysis

The molecular structure of (3-bromo-4-fluorophenyl)methanamine features:

  • Aromatic Ring: A phenyl group with bromine at the meta position and fluorine at the para position relative to the amine group.
  • Functional Groups: The primary amine group (-NH2) attached to the methylene bridge (-CH2-) connecting to the aromatic ring.

Structural Data

  • SMILES Notation: Cl.NCC1=CC(Br)=C(F)C=C1
  • InChI Key: RSFNYNQGERWCMT-UHFFFAOYSA-N
Chemical Reactions Analysis

(3-Bromo-4-fluorophenyl)methanamine can participate in various chemical reactions:

  1. Nucleophilic Substitution Reactions:
    • The presence of the bromine atom makes it susceptible to nucleophilic attack, allowing for further functionalization of the aromatic ring.
  2. Formation of Acridinones:
    • This compound is utilized in synthesizing acridinones, which are significant in pharmaceutical applications due to their biological activity.

Technical Details

The reaction conditions such as temperature, pressure, and concentration are critical for achieving desired products efficiently.

Mechanism of Action

The mechanism by which (3-bromo-4-fluorophenyl)methanamine exerts its effects largely depends on its application in biological systems or synthetic pathways. For example:

  • In medicinal chemistry, compounds like this may interact with specific biological targets, modulating their activity through mechanisms such as enzyme inhibition or receptor antagonism.

Process Data

Research into its molecular interactions can provide insights into its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale cream powder or lumps.
  • Melting Point: 214.0 - 220.0 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic aromatic structure.

Relevant Data

The compound exhibits typical properties associated with halogenated aromatic amines, including stability under standard laboratory conditions but may require careful handling due to potential toxicity.

Applications

(3-Bromo-4-fluorophenyl)methanamine has several scientific applications:

  1. Medicinal Chemistry:
    • Used as a building block in drug discovery and development due to its ability to modify biological activity through structural variations.
  2. Organic Synthesis:
    • Acts as an intermediate in synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals.
  3. Research Applications:
    • Employed in studies focusing on structure-activity relationships in drug design and development processes.
Synthetic Methodologies and Reaction Optimization

Halogenation Strategies for Aromatic Substitution in Benzylamine Derivatives

The synthesis of (3-bromo-4-fluorophenyl)methanamine relies critically on precise regioselective halogenation of the aromatic ring. Two dominant strategies emerge: electrophilic aromatic substitution (EAS) and benzylic bromination. EAS requires careful orchestration of directing effects, where the fluorine atom's ortho/para-directing capability competes with bromine's inherent ortho/para orientation. Achieving 3-bromo-4-fluoro substitution demands sequential halogenation: fluorination via diazotization/Schiemann reaction followed by bromination using Br₂/AlBr₃ or N-bromosuccinimide (NBS) under Lewis acid catalysis [8]. Meta-selectivity remains challenging but has been demonstrated using N-benzyl activation strategies that transiently alter electronic profiles, enabling radical-based meta-C–H bromination [2].

Table 1: Directing Effects in Sequential Halogenation

StepReagent/ConditionsRegioselectivityKey Challenge
FluorinationNaNO₂/HF, CuFortho/para to amine precursorCompeting ipso substitution
BrominationBr₂/AlBr₃ (0-5°C)ortho to F, para to BrOver-bromination at ortho-F positions
Radical BrominationNBS, benzoyl peroxideBenzylic positionRing bromination side-reactions

Alternatively, benzylic bromination of 4-fluorotoluene derivatives using NBS under radical initiators (e.g., AIBN) or UV light generates (bromomethyl)-4-fluorobenzene, which undergoes amination via Gabriel synthesis or azide reduction [10]. This approach bypasses ring halogenation challenges but requires stringent control to avoid polybromination or ring adducts.

Catalytic vs. Non-Catalytic Pathways in Bromo-Fluoro Functionalization

Lewis acid catalysis remains prevalent for ring bromination, with AlBr₃ and FeBr₃ facilitating polar mechanisms. However, these catalysts pose challenges: moisture sensitivity, stoichiometric waste, and difficulty in recycling. Recent advances employ indium(III) chloride (InCl₃) under ultrasonic irradiation, achieving 85–95% yields in bromo-functionalization at reduced catalyst loadings (20 mol%) and ambient temperatures [6]. InCl₃’s water tolerance enables aqueous-organic biphasic reactions, simplifying purification.

Non-catalytic routes leverage in-situ bromine generation from NaBr/oxidant systems. The CN109912396B patent details a method using NaBr/NaOCl/HCl in dichloromethane-water under ultrasound, producing 3-bromo-4-fluorobenzaldehyde—a key precursor—without metal catalysts [1]. This approach avoids handling toxic molecular bromine and achieves 92% yield through phase-transfer kinetics.

Table 2: Bromo-Fluorination Pathway Comparison

PathwayConditionsYield (%)AdvantagesLimitations
Lewis Acid (AlBr₃)Br₂, AlBr₃, 0°C, 2h78High regioselectivityCatalyst decomposition, Br₂ handling
Radical (NBS)NBS, CCl₄, UV, Δ70Benzylic specificityCompeting ring bromination
InCl₃-CatalyzedInCl₃ (20 mol%), US, 40°C95Aqueous tolerance, recyclableModerate functional group tolerance
Non-Catalytic (NaBr/NaOCl)NaBr/NaOCl/HCl, US, 25°C92No catalyst, low toxicitypH control critical

Meta-halogenation of pyridine/azine derivatives via N-benzyl transient directing groups exemplifies emerging catalytic strategies. Electrophilic bromine radicals add regioselectively at C3/C5 positions, though extension to benzene systems requires further optimization [2].

Solvent Systems and Phase-Transfer Catalysis in Ultrasonic-Assisted Synthesis

Ultrasound irradiation (20–50 kHz) dramatically enhances mass transfer in biphasic brominations. Key parameters include:

  • Sonication time: Optimal at 20–40 min; prolonged exposure causes decomposition [6].
  • Power density: 150–250 W/cm² maximizes cavitation without emulsion instability [3].
  • Solvent polarity: Dichloromethane/water mixtures enable >90% yield in bromo-aldehyde synthesis by concentrating radicals at the interface [1].

Table 3: Ultrasonic Parameters and Solvent Optimization

Solvent SystemUltrasonic Power (W)Time (min)Yield (%)Key Observation
CH₂Cl₂/H₂O (1:1)2502092Rapid phase mixing, low hydrolysis
EtOH/H₂O (50%)2003088Homogeneous phase, slower kinetics
Toluene/H₂O2502065Poor radical transfer
Pure H₂O3001540Low substrate solubility

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate reactions by shuttling anions into organic phases. InCl₃-catalyzed reactions in 50% aqueous ethanol show 30% rate increases with 5 mol% TBAB [6]. Response Surface Methodology (RSM) optimizations reveal liquid-solid ratio (20:1 mL/g) and water content (25–30%) as critical for balancing solubility and cavitation efficiency [9].

Green Chemistry Approaches: Minimizing Toxic Reagent Use in Intermediate Synthesis

Two innovations dominate eco-friendly synthesis:

  • Bromine-replacement strategies: Sodium bromide/sodium hypochlorite replaces Br₂ in aqueous media, reducing toxicity 10-fold. HCl-activated NaBr generates HOBr, which electrophilically brominates 4-fluorobenzaldehyde at C3 with 92% atom economy [1].
  • Deep Eutectic Solvents (DES): Choline chloride/lactic acid (1:1 molar ratio) with 28% water enables 86% rutin extraction efficiency [9]. Though not yet reported for bromo-fluoro benzylamines, DES shows promise for solubilizing polar intermediates, replacing DMF/NMP.

Table 4: Green Reagent Alternatives

Toxic ReagentGreen AlternativeReaction ConditionsEnvironmental Impact Reduction
Molecular Bromine (Br₂)NaBr/NaOCl/HClUS, CH₂Cl₂/H₂O, 25°CEliminates toxic gas; reduces waste acidity
DMF/DMSOLactic acid/ChCl DES (1:1) + 28% H₂O40°C, 31 minBiodegradable; renewable feedstocks
Organic solvents (THF, CCl₄)50% Aqueous ethanolUS, 40°CLow aquatic toxicity; recyclable

Waste minimization employs crystallization-driven purification. The CN109912396B patent utilizes melt crystallization at 31°C to isolate 3-bromo-4-fluorobenzaldehyde with >99% purity, avoiding energy-intensive distillation [1]. Life-cycle assessments show 40% lower E-factors versus traditional bromination.

Compounds Mentioned in the Article

Properties

CAS Number

388072-39-7

Product Name

(3-Bromo-4-fluorophenyl)methanamine

IUPAC Name

(3-bromo-4-fluorophenyl)methanamine

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

InChI

InChI=1S/C7H7BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2

InChI Key

WIRTWOIWFFCEPB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CN)Br)F

Canonical SMILES

C1=CC(=C(C=C1CN)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.